molecular formula C20H26N4O2 B14346614 1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 91921-23-2

1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B14346614
CAS No.: 91921-23-2
M. Wt: 354.4 g/mol
InChI Key: AFVMQJQLVIPCST-UHFFFAOYSA-N
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Description

1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including pigments and enzyme cofactors. This compound’s unique structure, featuring a benzo-fused pteridine core with dipentyl substituents, makes it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with pentylamine in the presence of a dehydrating agent, followed by cyclization to form the pteridine core. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce dihydropteridine compounds.

Scientific Research Applications

1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    Pteridine-2,4-dione: Lacks the dipentyl substituents but shares the core structure.

    6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Known for their diuretic effects.

    Pyrimido[5,4-g]pteridine derivatives: Studied for their antitumor activity.

Uniqueness

1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific dipentyl substituents, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other pteridine derivatives and may contribute to its unique pharmacological properties.

Properties

CAS No.

91921-23-2

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

1,3-dipentylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C20H26N4O2/c1-3-5-9-13-23-18-17(21-15-11-7-8-12-16(15)22-18)19(25)24(20(23)26)14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3

InChI Key

AFVMQJQLVIPCST-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=NC3=CC=CC=C3N=C2C(=O)N(C1=O)CCCCC

Origin of Product

United States

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